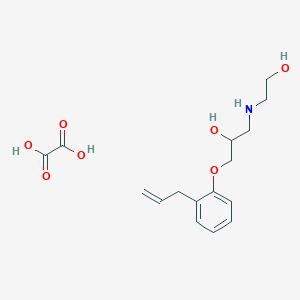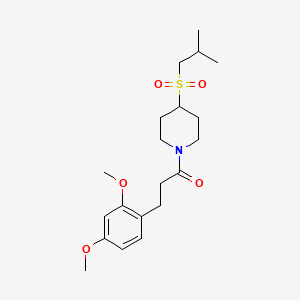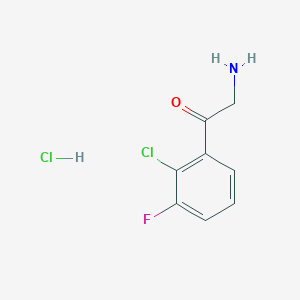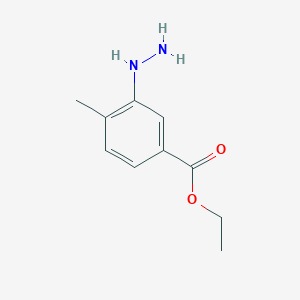
1-(2-Allylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Allylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol oxalate, also known as AHP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. AHP belongs to the family of β-adrenergic receptor agonists and has been studied for its ability to regulate various physiological processes.
Wissenschaftliche Forschungsanwendungen
Cardioselectivity and Beta-Adrenoceptor Blocking
Research on related compounds, such as 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, has demonstrated their affinity to beta-1 and beta-2 adrenoceptors, with substantial cardioselectivity being observed. This suggests potential applications in cardiovascular therapies, where selective targeting of beta-adrenoceptors is crucial for managing conditions like hypertension and heart failure (Rzeszotarski et al., 1979).
Molecular Structure and Chemical Behavior
The structural and molecular characteristics of compounds like bis(2-methoxy-4-allylphenyl)oxalate have been extensively studied to understand their chemical behavior. Such investigations involve comparing theoretical predictions with experimental observations, encompassing aspects like optimized molecular structure, vibrational frequencies, and nuclear magnetic resonance chemical shifts. These studies are essential for the rational design of new compounds with desired properties (Şahin et al., 2016).
Chemiluminescence Detection
The use of immobilized fluorophores within the peroxy oxalate chemiluminescence system for detecting substances like hydrogen peroxide signifies another application area. This approach simplifies the detection process and enhances the sensitivity and specificity of the method, which can be employed in analytical chemistry and diagnostic applications (Gubitz et al., 1985).
Catalytic Properties and Epoxidation Reactions
The catalytic properties of Mn-trimethyltriazacyclonane complexes in oxalate buffers have been shown to enhance epoxidation reactions with hydrogen peroxide, particularly for terminal olefins. This has implications for organic synthesis, where such catalytic systems can be utilized for the efficient and selective formation of epoxides (Vos et al., 1998).
Modeling Enzymatic Resting States
Research has also focused on synthesizing Mn (II) complexes to model the resting state active sites of enzymes like Oxalate Decarboxylases (OxDC) and Oxalate Oxidases (OxOx). This is critical for understanding enzyme mechanisms and for designing inhibitors or activators that could regulate their activity in metabolic pathways or in disease conditions (Scarpellini et al., 2008).
Eigenschaften
IUPAC Name |
1-(2-hydroxyethylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.C2H2O4/c1-2-5-12-6-3-4-7-14(12)18-11-13(17)10-15-8-9-16;3-1(4)2(5)6/h2-4,6-7,13,15-17H,1,5,8-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODHOFWCRNSARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CNCCO)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2445334.png)
![5-Chloro-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-2-carboxamide](/img/structure/B2445336.png)
![(4-Chlorophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B2445337.png)


![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3,5-dimethylpiperidin-1-yl)ethanone](/img/structure/B2445340.png)


![3-hexyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![N-(4-fluorobenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2445351.png)

